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molecular formula C15H12O B3050148 9-Methoxyanthracene CAS No. 2395-96-2

9-Methoxyanthracene

Cat. No. B3050148
M. Wt: 208.25 g/mol
InChI Key: DVRKZTKTNYRYLF-UHFFFAOYSA-N
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Patent
US06074800

Procedure details

Preparation of 9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate, wherein trifluoromethanesulfonate and triflate are synonymous and R1 was n-butyl, R2 was methyl, X- was CF3 (CF2)nSO3-, and n was 0. A solution of 25.0 g (129 millimoles (mM)) of anthrone, 32.5 g (24.4 milliliters (mL), 257 mM) of dimethylsulfate, and 0.5 g of benzyl triethylammonium chloride was prepared in 250 mL of dichloromethane and 100 mL of water. Next, 80 g (1 M) of 50% sodium hydroxide was dripped into this solution with rapid stirring. GC analysis of the reaction immediately after the addition determined essentially complete conversion to 9-methoxyanthracene. After stirring for 1 hour the water layer was discarded, the organic layer washed with 5% aqueous HCl, then saturated sodium bicarbonate, dried with magnesium sulfate, then evaporated to give a faintly yellow solid. The solid was then recrystallized from heptane to give 9-methoxyanthracene.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CF3 (CF2)nSO3-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
FC(F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C1C2C(=CC3C(C=2[S+](CCCC)C)=CC=CC=3)C=CC=1.F[C:30](F)(F)S([O-])(=O)=O.[OH-].[Na+].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl.O>[CH:53]1[C:54]2[C:41](=[O:40])[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:48][C:49]=2[CH:50]=[CH:51][CH:52]=1.[CH3:30][O:6][S:3]([O:40][CH3:41])(=[O:5])=[O:4].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.C1=CC=CC2=CC3=CC=CC=C3C(=C12)[S+](C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Step Five
Name
CF3 (CF2)nSO3-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C2=CC=CC=C2C=C2C=CC=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
GC analysis of the reaction
ADDITION
Type
ADDITION
Details
immediately after the addition
WASH
Type
WASH
Details
the organic layer washed with 5% aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium bicarbonate, dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a faintly yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was then recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 129 mmol
AMOUNT: MASS 25 g
Name
Type
product
Smiles
COS(=O)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 24.4 mL
AMOUNT: MASS 32.5 g
Name
Type
product
Smiles
COC=1C2=CC=CC=C2C=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06074800

Procedure details

Preparation of 9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate, wherein trifluoromethanesulfonate and triflate are synonymous and R1 was n-butyl, R2 was methyl, X- was CF3 (CF2)nSO3-, and n was 0. A solution of 25.0 g (129 millimoles (mM)) of anthrone, 32.5 g (24.4 milliliters (mL), 257 mM) of dimethylsulfate, and 0.5 g of benzyl triethylammonium chloride was prepared in 250 mL of dichloromethane and 100 mL of water. Next, 80 g (1 M) of 50% sodium hydroxide was dripped into this solution with rapid stirring. GC analysis of the reaction immediately after the addition determined essentially complete conversion to 9-methoxyanthracene. After stirring for 1 hour the water layer was discarded, the organic layer washed with 5% aqueous HCl, then saturated sodium bicarbonate, dried with magnesium sulfate, then evaporated to give a faintly yellow solid. The solid was then recrystallized from heptane to give 9-methoxyanthracene.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CF3 (CF2)nSO3-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
FC(F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C1C2C(=CC3C(C=2[S+](CCCC)C)=CC=CC=3)C=CC=1.F[C:30](F)(F)S([O-])(=O)=O.[OH-].[Na+].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl.O>[CH:53]1[C:54]2[C:41](=[O:40])[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:48][C:49]=2[CH:50]=[CH:51][CH:52]=1.[CH3:30][O:6][S:3]([O:40][CH3:41])(=[O:5])=[O:4].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.C1=CC=CC2=CC3=CC=CC=C3C(=C12)[S+](C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Step Five
Name
CF3 (CF2)nSO3-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C2=CC=CC=C2C=C2C=CC=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
GC analysis of the reaction
ADDITION
Type
ADDITION
Details
immediately after the addition
WASH
Type
WASH
Details
the organic layer washed with 5% aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium bicarbonate, dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a faintly yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was then recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 129 mmol
AMOUNT: MASS 25 g
Name
Type
product
Smiles
COS(=O)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 24.4 mL
AMOUNT: MASS 32.5 g
Name
Type
product
Smiles
COC=1C2=CC=CC=C2C=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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